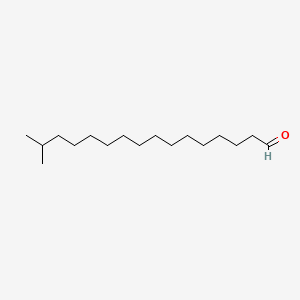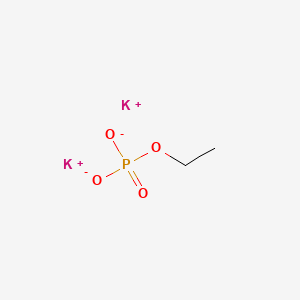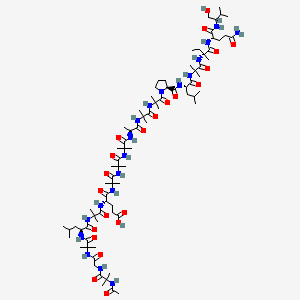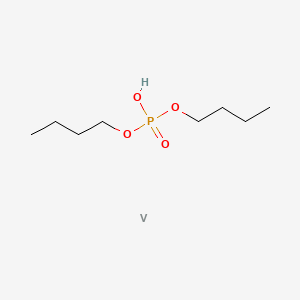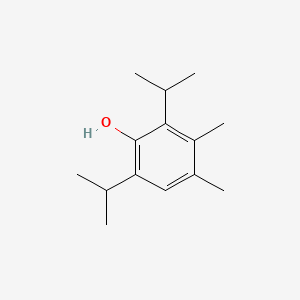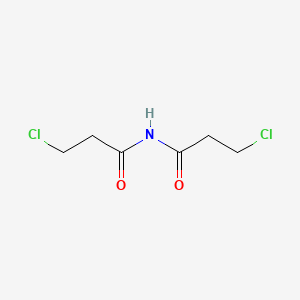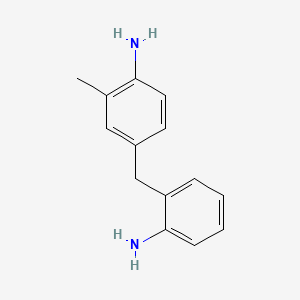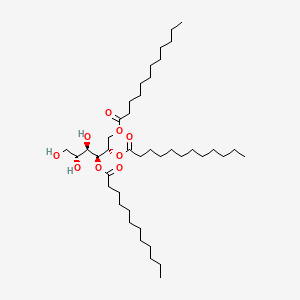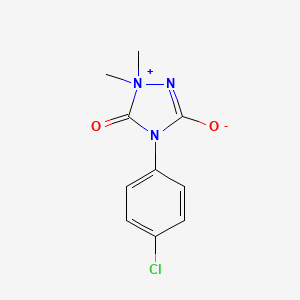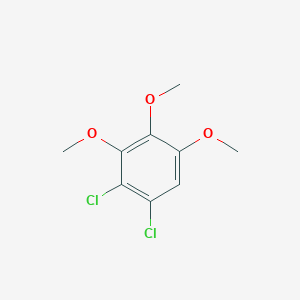
1,2-Dichloro-3,4,5-trimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3,4,5-trimethoxybenzene is an organic compound with the molecular formula C9H10Cl2O3 It is a derivative of benzene, where two chlorine atoms and three methoxy groups are substituted at the 1, 2, 3, 4, and 5 positions, respectively
Méthodes De Préparation
The synthesis of 1,2-Dichloro-3,4,5-trimethoxybenzene typically involves the chlorination of 3,4,5-trimethoxybenzene. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
1,2-Dichloro-3,4,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically leads to the formation of corresponding quinones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are often facilitated by the presence of a base or a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2-Dichloro-3,4,5-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Although not widely used as a drug itself, its derivatives are explored for therapeutic potential. Studies focus on its ability to modulate biological pathways and its efficacy in preclinical models.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism by which 1,2-Dichloro-3,4,5-trimethoxybenzene exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
1,2-Dichloro-3,4,5-trimethoxybenzene can be compared with other similar compounds such as:
1,3,5-Trimethoxybenzene: This compound has three methoxy groups at the 1, 3, and 5 positions but lacks chlorine atoms. It is used as a fragrance and in the synthesis of other organic compounds.
1,2,4-Trimethoxybenzene: Similar to this compound but with methoxy groups at the 1, 2, and 4 positions. It is used in the production of perfumes and as an intermediate in organic synthesis.
1,2,3-Trimethoxybenzene: This compound has methoxy groups at the 1, 2, and 3 positions and is used in the study of electron-transfer reactions.
The uniqueness of this compound lies in the presence of both chlorine and methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
108544-93-0 |
|---|---|
Formule moléculaire |
C9H10Cl2O3 |
Poids moléculaire |
237.08 g/mol |
Nom IUPAC |
1,2-dichloro-3,4,5-trimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O3/c1-12-6-4-5(10)7(11)9(14-3)8(6)13-2/h4H,1-3H3 |
Clé InChI |
WOTKRQPAYVFPEX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1OC)OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


